molecular formula C13H15BClFO3 B7956453 3-Chloro-2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

3-Chloro-2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Cat. No.: B7956453
M. Wt: 284.52 g/mol
InChI Key: XJBYAIJALZPNEP-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is an organic compound that features a benzaldehyde core substituted with chloro, fluoro, and dioxaborolan groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves multi-step organic reactionsThe reaction conditions often involve the use of palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: THF, DMF, or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while oxidation can produce carboxylic acids.

Scientific Research Applications

3-Chloro-2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde involves its reactivity with various nucleophiles and electrophiles. The dioxaborolan group facilitates coupling reactions by forming stable intermediates with palladium catalysts, which then undergo transmetalation and reductive elimination to form new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Uniqueness

3-Chloro-2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry .

Properties

IUPAC Name

3-chloro-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BClFO3/c1-12(2)13(3,4)19-14(18-12)9-5-8(7-17)11(16)10(15)6-9/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJBYAIJALZPNEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BClFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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